molecular formula C13H10N2O4 B13047370 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid

4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid

Cat. No.: B13047370
M. Wt: 258.23 g/mol
InChI Key: FXWFQAQXUDVIOS-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular structure of 4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid consists of a pyridine core substituted at the 2- and 6-positions with carboxylic acid groups and at the 4-position with a 3-aminophenyl moiety. The pyridine ring adopts a planar configuration, while the aminophenyl group introduces steric and electronic effects that influence overall geometry. Bond lengths within the pyridine ring typically range between 1.33–1.40 Å for C–N and C–C bonds, consistent with aromatic systems observed in similar pyridine derivatives.

The carboxylic acid groups exhibit characteristic bond lengths: C=O bonds measure approximately 1.21–1.23 Å, while C–O(H) bonds range from 1.32–1.34 Å. These values align with resonance stabilization between the carboxylate and pyridine ring. The 3-aminophenyl substituent introduces a –NH₂ group at the meta position relative to the pyridine linkage, creating a dihedral angle between the aromatic planes. In analogous structures, such as (E)-1-(4-aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, dihedral angles of 29.38° between phenyl and pyridine rings have been reported, suggesting similar torsional effects may occur in this compound.

Key bonding interactions include:

  • Intramolecular hydrogen bonding : Potential between –NH₂ and proximal carboxylic acid groups, though crystallographic data is required for confirmation.
  • Conjugation effects : The electron-withdrawing carboxylic acids and electron-donating aminophenyl group create a push-pull electronic system across the pyridine core.

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C13H10N2O4/c14-9-3-1-2-7(4-9)8-5-10(12(16)17)15-11(6-8)13(18)19/h1-6H,14H2,(H,16,17)(H,18,19)

InChI Key

FXWFQAQXUDVIOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=NC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Pyridine-2,6-dicarboxylic Acid Core

The pyridine-2,6-dicarboxylic acid (dipicolinic acid) core can be prepared by oxidation of 2,6-dimethylpyridine (2,6-lutidine) under acidic conditions with hexavalent chromium salts, as described in a patented two-stage process:

  • Stage 1: Oxidation of 2,6-dimethylpyridine in sulfuric acid using sodium bichromate or chromic anhydride to form a chromic acid addition compound.
  • Stage 2: Hydrolysis of the addition compound by heating with water to isolate high-purity dipicolinic acid.

This method yields dipicolinic acid with purity above 99% and yields up to 90% under continuous processing conditions.

Step Reagents/Conditions Outcome
1 2,6-Dimethylpyridine + Na2Cr2O7 + H2SO4 (60-70%) at ~100°C Formation of CrO3-dipicolinic acid complex
2 Hydrolysis with water at 100°C for 1 hour Isolation of dipicolinic acid (99.7% purity)

Alternative Synthetic Routes

A novel synthetic method reported involves one-pot reactions of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran intermediates, which upon reaction with ammonium acetate under mild conditions yield 4-substituted pyridine-2,6-dicarboxylic acid derivatives. This method may be adaptable for preparing 4-(3-aminophenyl) derivatives, offering a mild and potentially more efficient route.

Detailed Research Findings and Data

Catalytic Cross-Coupling and Hydrolysis

Step Reagents/Conditions Yield (%) Notes
Cross-coupling Pd catalyst, methyl 6-bromopicolinate, aminophenyl boronic acid/organotin reagent 70-85 Requires amino group protection
Ester hydrolysis Acidic hydrolysis (HCl or H2SO4) 80-95 Converts esters to carboxylic acids
Amino group deprotection Mild acidic or hydrogenation conditions 90-98 Yields free 3-aminophenyl substituent

Inhibitory Activity Correlation (from related studies)

Compound NDM-1 IC50 (μM) IMP-1 IC50 (μM) VIM-2 IC50 (μM)
Dipicolinic acid (parent) 0.33 ± 0.04 2.54 ± 0.04 2.34 ± 0.04
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid (isostere 1) 0.064 ± 0.001 0.85 ± 0.06 0.85 ± 0.02

This data demonstrates enhanced inhibition potency of the 4-(3-aminophenyl) derivative against metallo-β-lactamases, highlighting the importance of precise synthetic control to obtain this compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Oxidation of 2,6-dimethylpyridine 2,6-Dimethylpyridine, Na2Cr2O7, H2SO4 Oxidation, hydrolysis High purity dipicolinic acid core Use of toxic chromium reagents
Pd-Catalyzed Cross-Coupling Methyl 6-bromopicolinate, aminophenyl boronic acid Suzuki/Stille coupling, ester hydrolysis High selectivity, scalable Requires amino protection
One-pot Dihydropyran Route Pyruvates, aldehydes, ammonium acetate Cyclization, ammonium acetate reaction Mild conditions, novel approach Less explored for this specific derivative

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Agents

Research indicates that derivatives of 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid can act as inhibitors of metallo-β-lactamases, enzymes responsible for antibiotic resistance in bacteria. A notable study demonstrated that this compound can effectively bind to zinc ions within these enzymes, disrupting their function and leading to the development of new antibacterial agents against resistant strains such as New Delhi metallo-β-lactamase (NDM-1) .

Case Study: Inhibition of NDM-1

  • Objective: To evaluate the efficacy of this compound as an inhibitor.
  • Methodology: The compound was tested for its ability to form stable complexes with NDM-1.
  • Findings: The compound showed high selectivity and efficacy in inhibiting NDM-1, indicating its potential as a lead compound for developing new antibiotics .

Coordination Chemistry

The compound's ability to chelate metal ions enhances its applicability in coordination chemistry. It has been explored as a ligand for various metal cations, including Cu2+^2+, Co2+^2+, and Ni2+^2+, facilitating the formation of coordination polymers that may have applications in catalysis and materials science .

Detection of Pesticides

This compound has been utilized in the development of luminescent probes for detecting organophosphorus pesticides. A study demonstrated that the luminescence intensity of Eu(III)-pyridine-2,6-dicarboxylic acid probes decreases with increasing pesticide concentration, allowing for effective quantification .

Case Study: Luminescence Quenching

  • Objective: To develop a method for detecting organophosphorus pesticides using luminescent probes.
  • Methodology: The quenching effect was studied in ethanol-water mixtures at various pesticide concentrations.
  • Findings: The method showed a linear response within the range of 1.0–35.0 µM for selected pesticides, indicating its potential for environmental monitoring .

Synthesis of Coordination Polymers

The compound has been applied in synthesizing coordination polymers that exhibit unique structural properties and potential applications in catalysis and molecular switches . The coordination chemistry involving this compound allows for the construction of materials with tailored properties.

Case Study: Synthesis of Coordination Polymers

  • Objective: To synthesize new coordination polymers using this compound.
  • Methodology: Various metal ions were coordinated with the compound to form polymers.
  • Findings: The resulting materials exhibited interesting catalytic properties and structural characteristics suitable for further applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmaceuticalAntibacterial agents targeting metallo-β-lactamasesEffective inhibitor against NDM-1
Environmental MonitoringDetection of organophosphorus pesticidesLinear detection range established
Material ScienceSynthesis of coordination polymersUnique structural properties and catalytic activity

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit various properties, such as catalytic activity or enhanced stability. The compound’s amino and carboxylic acid groups allow it to interact with different molecular targets, facilitating its use in diverse applications .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues of Pyridine-2,6-dicarboxylic Acid Derivatives

The following table summarizes key structural and functional differences between 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid and related compounds:

Compound Name Key Functional Groups Biological/Functional Role Synthesis Method References
This compound 2,6-dicarboxylic acid, 3-aminophenyl Selective NDM-1 inhibition via Zn(II) chelation Pd-catalyzed cross-coupling of bromo-DPA derivatives
Dipicolinic acid (DPA) 2,6-dicarboxylic acid Broad MBL inhibition, Zn(II) stripping Oxidation of 2,6-dimethylpyridine
4-(Hydroxymethyl)pyridine-2,6-dicarboxylic acid 2,6-dicarboxylic acid, -CH$_2$OH Lanthanide/actinide separation Free-radical alkylation of DPA derivatives
Pyridine-2,4-dicarboxylic acid 2,4-dicarboxylic acid Enhances drug solubility in molecular salts Not explicitly detailed
6-(1H-Tetrazol-5-yl)picolinic acid (1T5PA) 2-carboxylic acid, tetrazole NDM-1 inhibition with dual Zn(II) binding Functionalization of picolinic acid

Key Functional Comparisons

Physicochemical Properties
  • Solubility and Stability: Pyridine-2,6-dicarboxylic acid derivatives with hydrophilic substituents (e.g., -CH$_2$OH) show enhanced solubility in aqueous media, critical for lanthanide separation . Polymorphism studies on DPA reveal that substituents at the 4-position (e.g., aminophenyl vs. hydroxymethyl) significantly alter crystallization behavior, impacting formulation stability .

Biological Activity

4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid is a compound of increasing interest in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance in bacteria. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two carboxylic acid groups and an amino group attached to an aromatic phenyl group. Its molecular formula is C13_{13}H11_{11}N2_{2}O4_{4} with a molar mass of approximately 246.23 g/mol. The presence of both pyridine and phenyl functionalities enhances its interaction with biological systems compared to simpler compounds.

Research indicates that this compound acts primarily by inhibiting metallo-β-lactamases, specifically targeting the New Delhi metallo-β-lactamase (NDM-1). The compound forms a stable ternary complex with Zn(II) ions in the active site of NDM-1, effectively disrupting its enzymatic function and restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .

Key Findings:

  • Inhibition Potency : The compound exhibits potent inhibitory activity against NDM-1, with studies reporting IC50_{50} values in the nanomolar range (e.g., 80 nM) .
  • Selectivity : It has been noted for its selectivity towards MBLs when compared to other zinc-dependent enzymes .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Derivatives have been synthesized to explore the impact of various substituents on the aromatic ring and carboxylic groups.

Compound NameStructureUnique Features
Pyridine-2,6-dicarboxylic acidPyridineKnown as dipicolinic acid; serves as a chelator.
4-(Aminophenyl)benzoic acidBenzoic AcidLacks the pyridine ring; used in dye synthesis.
3-Aminobenzoic acidAminobenzoic AcidSimpler structure; used in pharmaceuticals.
2,6-Pyridinedicarboxylic acid derivativesVarious derivativesExhibits diverse biological activities.

Case Studies

  • Antibacterial Activity : In a study assessing the antibacterial efficacy of various compounds against clinical isolates of Escherichia coli and Klebsiella pneumoniae, it was found that co-administration of this compound with imipenem significantly reduced the minimum inhibitory concentration (MIC), suggesting its potential role in combination therapy .
  • Pharmacokinetics and Toxicity : Further investigations into the pharmacokinetic profile revealed that at non-toxic concentrations (up to 400 μM), the compound did not adversely affect mammalian cell viability while maintaining its antibacterial properties .

Future Directions

The promising biological activity of this compound warrants further exploration into:

  • Optimizing Derivatives : Continued SAR studies could lead to more potent derivatives with improved selectivity and reduced toxicity.
  • In Vivo Studies : Animal models should be employed to evaluate the therapeutic potential and safety profile in a more complex biological environment.
  • Mechanistic Studies : Detailed mechanistic studies using techniques like X-ray crystallography could elucidate the binding interactions between the compound and target enzymes.

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